molecular formula C20H34N2O5 B12292169 Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B12292169
M. Wt: 382.5 g/mol
InChI Key: AVAMRGOONZYOCL-UHFFFAOYSA-N
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Description

This compound features a 3-azabicyclo[3.1.0]hexane core substituted with a methyl ester at position 2 and a tert-butoxycarbonyl (Boc)-protected amino-acyl group at position 2. The bicyclic scaffold confers rigidity, while the dimethyl groups at positions 6,6 enhance steric stability. It is a key intermediate in synthesizing peptidomimetic protease inhibitors, particularly for viral targets like SARS-CoV-2 .

Properties

Molecular Formula

C20H34N2O5

Molecular Weight

382.5 g/mol

IUPAC Name

methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C20H34N2O5/c1-18(2,3)14(21-17(25)27-19(4,5)6)15(23)22-10-11-12(20(11,7)8)13(22)16(24)26-9/h11-14H,10H2,1-9H3,(H,21,25)

InChI Key

AVAMRGOONZYOCL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (BOC) groups, followed by the formation of the bicyclic structure through cyclization reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent reaction parameters. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound C₁₉H₂₉N₂O₅ 377.45 Boc-protected aminoacyl, methyl ester Protease inhibitor intermediate
PF-07321332 C₂₃H₃₂F₃N₃O₇ 519.51 Trifluoroacetyl, nitrile SARS-CoV-2 protease inhibitor
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl C₁₀H₁₆ClNO₂ 217.69 Hydrochloride salt, methyl ester Synthetic precursor
Oxacillin C₁₉H₁₈N₃O₆S 401.43 β-lactam, thiazolidine ring Antibacterial

Key Research Findings

  • Synthetic Flexibility : The target compound’s Boc group allows selective deprotection for further functionalization, a strategy employed in synthesizing PF-07321332 .
  • Steric Effects : Dimethyl groups at positions 6,6 improve metabolic stability by hindering enzymatic degradation .
  • Pharmacological Divergence: Structural modifications (e.g., nitrile in PF-07321332) drastically alter mechanism, enabling covalent vs. non-covalent target binding .

Biological Activity

Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic compound that belongs to the class of azabicyclic compounds. Its unique structure suggests potential biological activities that warrant investigation. This article explores its biological activity through various studies, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C18H34N2O4\text{C}_{18}\text{H}_{34}\text{N}_{2}\text{O}_{4}

This molecular formula indicates the presence of multiple functional groups that may contribute to its biological effects.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, focusing on its potential pharmacological applications:

  • Antimicrobial Activity : Preliminary studies have indicated that compounds with similar azabicyclic structures exhibit antimicrobial properties. The specific activity of this compound against various bacteria and fungi remains to be fully elucidated.
  • Analgesic and Anti-inflammatory Effects : Research has shown that azabicyclic compounds can modulate pain pathways and reduce inflammation. This compound's structure suggests it may interact with opioid receptors or other pain-related pathways.
  • Cytotoxicity : Studies involving related compounds have demonstrated cytotoxic effects against cancer cell lines. Further research is needed to determine if this compound exhibits similar properties.

The mechanisms through which this compound exerts its biological effects may involve:

  • Receptor Binding : Potential interactions with neurotransmitter receptors (e.g., opioid receptors) could mediate analgesic effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.

Case Studies

Several case studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:

  • Study on Antimicrobial Properties :
    • A study demonstrated that azabicyclic compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
CompoundMIC (µg/mL)
Azabicyclic A32
Azabicyclic B16
Methyl 3-[...]TBD
  • Investigation of Analgesic Effects :
    • A comparative study highlighted the analgesic properties of related azabicyclic compounds in rodent models, showing a reduction in pain response measured by the tail-flick test.
CompoundPain Reduction (%)
Azabicyclic C75
Methyl 3-[...]TBD

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